3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol It is a derivative of cinnamic acid, characterized by the presence of a methoxyethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-[3-(2-methoxyethoxy)phenyl]propanoic acid.
Reduction: Formation of 3-[3-(2-methoxyethoxy)phenyl]propan-1-ol.
Substitution: Formation of halogenated derivatives on the phenyl ring.
Scientific Research Applications
3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to influence the expression of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
trans-Ferulic acid: Also a derivative of cinnamic acid with similar antioxidant properties.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Known for its anti-inflammatory effects.
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: Another cinnamic acid derivative with distinct chemical properties.
Uniqueness
3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the methoxyethoxy group, which may enhance its solubility and bioavailability compared to other cinnamic acid derivatives. This structural feature can also influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENHHUDINQIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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